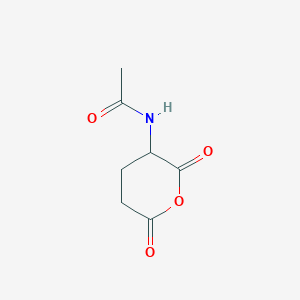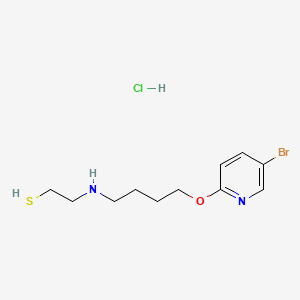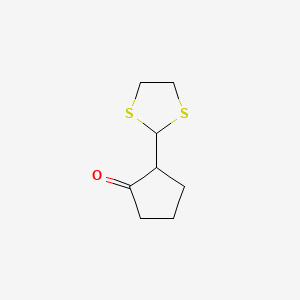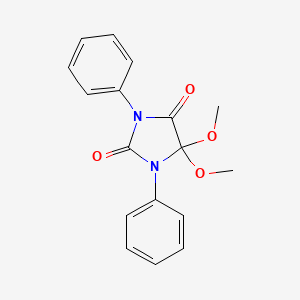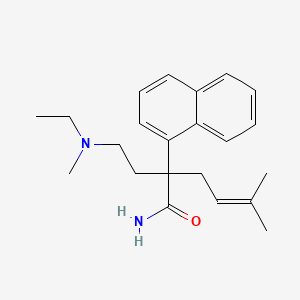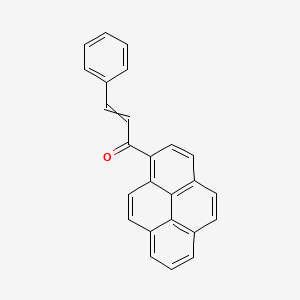
3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a phenyl group and a pyrene group attached to a propenone backbone. The pyrene moiety is known for its strong fluorescence properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 1-pyrene carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
Applications De Recherche Scientifique
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene moiety allows for strong fluorescence, which can be used to track and visualize molecular interactions. The compound’s effects in biological systems are often mediated through its interaction with cellular components, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrene ring.
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Contains a pyrrolidine ring instead of a pyrene ring.
(E)-1-(3-Hydroxyphenyl)-3-(pyren-1-yl)prop-2-en-1-one: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring fluorescence, such as bioimaging and optoelectronics.
Propriétés
Numéro CAS |
50558-62-8 |
|---|---|
Formule moléculaire |
C25H16O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-phenyl-1-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H16O/c26-23(16-9-17-5-2-1-3-6-17)21-14-12-20-11-10-18-7-4-8-19-13-15-22(21)25(20)24(18)19/h1-16H |
Clé InChI |
NOYBSAZWUGRHFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




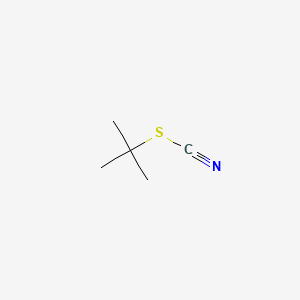
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
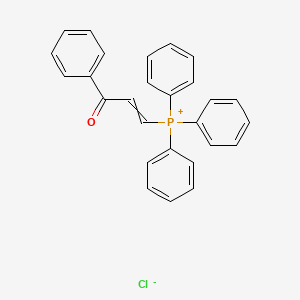
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
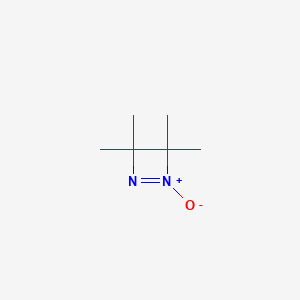
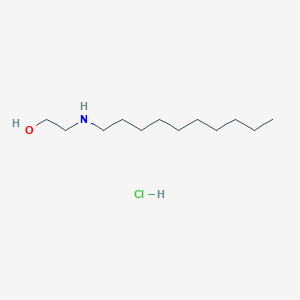
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
